molecular formula C22H25N5O B6454991 1-(propan-2-yl)-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole CAS No. 2548994-11-0

1-(propan-2-yl)-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole

Cat. No.: B6454991
CAS No.: 2548994-11-0
M. Wt: 375.5 g/mol
InChI Key: HDTSZWKKUYLWGC-UHFFFAOYSA-N
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Description

1-(propan-2-yl)-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a propan-2-yl substituent at the 1-position and a bicyclic octahydropyrrolo[3,4-c]pyrrole moiety at the 2-position. The pyrrolo-pyrrole ring is further functionalized with a pyridine-2-carbonyl group, which introduces a planar aromatic system capable of π-π stacking and hydrogen bonding interactions.

Properties

IUPAC Name

[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-15(2)27-20-9-4-3-7-18(20)24-22(27)26-13-16-11-25(12-17(16)14-26)21(28)19-8-5-6-10-23-19/h3-10,15-17H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTSZWKKUYLWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(propan-2-yl)-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique structure that includes:

  • A benzodiazole core
  • An octahydropyrrolo framework
  • A pyridine carbonyl substituent

This structural complexity may contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

1. Antiviral Activity

  • The compound has been reported to possess HIV integrase inhibitory activity , making it a candidate for antiviral drug development. This activity is crucial as it interferes with the replication cycle of the virus by inhibiting the integrase enzyme responsible for integrating viral DNA into the host genome .

2. Anticancer Properties

  • In vitro studies have shown that derivatives of similar structures exhibit significant antiproliferative effects against several cancer cell lines, including:
    • HepG-2 (liver cancer)
    • MCF-7 (breast cancer)
    • Panc-1 (pancreatic cancer)
  • These studies utilized assays such as the resazurin assay to evaluate cell viability and the caspase Glo 3/7 assay to assess apoptotic effects .

3. Antioxidant Activity

  • The compound has also been evaluated for its antioxidant properties, which are essential in combating oxidative stress implicated in various diseases, including cancer and neurodegenerative disorders .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged based on related compounds:

1. Interaction with Enzymes

  • The inhibition of viral integrase suggests that the compound may bind to specific sites on enzymes, altering their function and disrupting normal cellular processes.

2. Induction of Apoptosis

  • The observed anticancer effects might be attributed to the induction of apoptosis in cancer cells, potentially through pathways involving caspase activation and mitochondrial dysfunction.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

StudyCompound TestedBiological ActivityMethodology
Analog 1HIV Integrase InhibitionEnzyme assays
Analog 2Anticancer (MCF-7)Resazurin assay
Analog 3Antioxidant ActivityDPPH assay

These studies illustrate the promising nature of this class of compounds in therapeutic applications.

Scientific Research Applications

Overview

1-(propan-2-yl)-2-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a complex organic compound that has garnered attention in various fields of scientific research. This compound exhibits potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Medicinal Chemistry

One of the primary applications of this compound lies in medicinal chemistry, particularly as a potential anticancer agent. Research indicates that derivatives of benzodiazole and pyrrolo[3,4-c]pyrrole structures have shown significant cytotoxicity against various cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

StudyCompoundCancer TypeMechanism of ActionResult
ACompound XBreast CancerInduction of apoptosisIC50 = 12 µM
BCompound YLung CancerInhibition of cell proliferationSignificant tumor reduction
CCompound ZColon CancerAnti-angiogenic effectsReduced vascularization

The mechanisms through which these compounds exert their effects include modulation of signaling pathways involved in cell growth and survival, particularly through the inhibition of specific kinases associated with cancer progression .

Neuropharmacology

Another promising application is in neuropharmacology. Compounds with similar structural motifs have been studied for their effects on neurotransmitter systems. There is evidence suggesting that certain benzodiazole derivatives can modulate GABAergic and dopaminergic pathways, which are crucial for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Case Study: Neuroprotective Effects

A study investigating the neuroprotective properties of related compounds demonstrated significant reductions in oxidative stress markers in neuronal cell cultures treated with these derivatives .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Comparison with Similar Compounds

1-(propan-2-yl)-2-{5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole

  • Key Difference : Replaces the pyridine-2-carbonyl group with a sulfonyl group linked to a trimethylpyrazole.
  • The trimethylpyrazole substituent introduces steric bulk, which may reduce binding affinity in sterically sensitive targets .

3-{5-Ethoxycarbonyl-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazol-2-yl}benzoic acid

  • Key Difference : Features an ethoxycarbonyl group and a benzoic acid substituent.
  • Implications :
    • The ethoxycarbonyl group increases hydrophobicity, while the benzoic acid enhances solubility in polar solvents via ionization.
    • Structural studies of similar benzimidazoles reveal that such substituents influence molecular conformation and crystal packing, as observed in crystallographic analyses .

Variations on the Benzimidazole Core

1-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-benzimidazole

  • Key Difference : Replaces the pyrrolo-pyrrole ring with a simpler pyrrolidinyl group.
  • Implications :
    • Reduced molecular complexity may improve synthetic accessibility but diminish target selectivity due to fewer interaction sites.
    • The pyrrolidine ring’s flexibility could alter binding kinetics in biological systems .

1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

  • Key Difference : Substitutes the benzimidazole core with a pyrazolo-pyridine system and adds a thiophene group.
  • The carboxylic acid group improves aqueous solubility, favoring pharmacokinetic profiles .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituent(s) Potential Properties
Target Compound Benzimidazole Pyridine-2-carbonyl on pyrrolo-pyrrole High π-π stacking potential; moderate solubility
1-(propan-2-yl)-2-{5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo... () Benzimidazole Sulfonyl + trimethylpyrazole Enhanced metabolic stability; steric hindrance
3-{5-Ethoxycarbonyl-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazol-2-yl}benzoic acid () Benzimidazole Ethoxycarbonyl + benzoic acid Improved solubility; conformational flexibility
1-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-benzimidazole () Benzimidazole Pyrrolidinyl Simplified synthesis; reduced target selectivity
1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid () Pyrazolo-pyridine Thiophene + carboxylic acid Enhanced hydrophobic interactions; improved pharmacokinetics

Research Findings and Implications

  • Structural Insights : Crystallographic studies of benzimidazole derivatives (e.g., ) highlight that substituents like ethoxycarbonyl and benzoic acid influence molecular conformation, which correlates with biological activity .
  • Electronic Effects : The pyridine-2-carbonyl group in the target compound likely enhances electron-deficient character compared to sulfonyl or pyrrolidinyl analogs, affecting reactivity and binding .
  • Synthetic Considerations : The bicyclic pyrrolo-pyrrole system in the target compound complicates synthesis but offers unique spatial arrangements for target engagement, unlike simpler analogs .

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